molecular formula C9H14Cl2N4 B1500673 (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride CAS No. 1185309-48-1

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

Cat. No.: B1500673
CAS No.: 1185309-48-1
M. Wt: 249.14 g/mol
InChI Key: NINOFFCTIBMHAM-UHFFFAOYSA-N
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Description

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyrimidinyl group attached to a piperidinyl amine, which is further modified with a chlorine atom and a hydrochloride group. Its unique structure makes it a valuable candidate for research and development in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of a suitable pyrimidinyl precursor with a piperidinyl amine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties

Scientific Research Applications

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases.

  • Industry: The compound is utilized in the production of materials and chemicals with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Understanding the precise mechanism is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrimidinyl and piperidinyl derivatives, such as (6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-amine hydrochloride and (6-Fluoro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride.

  • Uniqueness: The presence of the chlorine atom and the specific position of the amine group contribute to its distinct chemical and biological properties, making it a valuable candidate for research and development.

Properties

IUPAC Name

6-chloro-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.ClH/c10-8-4-9(13-6-12-8)14-7-2-1-3-11-5-7;/h4,6-7,11H,1-3,5H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINOFFCTIBMHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671594
Record name 6-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-48-1
Record name 6-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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